N-(2,5-dichlorophenyl)-2-ethylhexanamide
Description
N-(2,5-dichlorophenyl)-2-ethylhexanamide is an amide derivative featuring a 2,5-dichlorophenyl group attached to a 2-ethylhexanoyl chain. For instance, chloroacetamides like alachlor () and benzamide derivatives like etobenzanid () highlight the importance of dichlorophenyl substituents in herbicide design .
Properties
Molecular Formula |
C14H19Cl2NO |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H19Cl2NO/c1-3-5-6-10(4-2)14(18)17-13-9-11(15)7-8-12(13)16/h7-10H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
RNRHBFNPUMJZMT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Chloroacetamide with 2,6-diethylphenyl and methoxymethyl groups.
- Application : Pre-emergent herbicide targeting grasses and broadleaf weeds.
- Comparison: Unlike N-(2,5-dichlorophenyl)-2-ethylhexanamide, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain enhance soil mobility and volatility, critical for pre-emergent activity.
b. Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Structure : Similar to alachlor but with a propoxyethyl chain.
- Application : Used in rice paddies for selective weed control.
- Comparison: The 2-ethylhexanoyl chain in the target compound is bulkier than pretilachlor’s propoxyethyl group, which may reduce water solubility and alter metabolic pathways in plants .
c. Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Benzamide with 2,3-dichlorophenyl and ethoxymethoxy groups.
- Application : Herbicide for broadleaf weed control.
- Comparison : The benzamide core in etobenzanid differs from the hexanamide backbone of the target compound, likely influencing binding affinity to acetolactate synthase (ALS), a common herbicide target .
Pharmaceutical Analogues
a. (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide
- Structure : Acrylamide with 3,4-dichlorophenyl and trifluoromethylphenyl groups.
- Application : Antitumor activity against gastric cancer cells (AGS and BGC-823).
- Comparison: The dichlorophenyl moiety in both compounds suggests a role in disrupting cellular pathways.
b. N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Structure : Benzothiazole-linked acetamide with 3,4-dichlorophenyl and trifluoromethoxy groups.
- Application : Patent compound with undisclosed bioactivity (likely antimicrobial or antitumor).
Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Primary Application | Notable Properties |
|---|---|---|---|---|
| This compound | Hexanamide | 2,5-dichlorophenyl | Hypothetical herbicide/pharmaceutical | High lipophilicity, potential persistence |
| Alachlor | Chloroacetamide | 2,6-diethylphenyl, methoxymethyl | Herbicide | High soil mobility |
| Etobenzanid | Benzamide | 2,3-dichlorophenyl, ethoxymethoxy | Herbicide | ALS enzyme inhibition |
| (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide | Acrylamide | 3,4-dichlorophenyl, trifluoromethyl | Antitumor | Electrophilic reactivity |
Research Implications and Gaps
- Positional Isomerism : The 2,5-dichloro substitution in the target compound versus 2,3 or 3,4 in analogues may alter steric and electronic interactions, affecting bioavailability and target selectivity.
- Chain Length and Bulky Groups: The 2-ethylhexanoyl chain’s bulkiness could reduce metabolic degradation compared to smaller chains in alachlor or pretilachlor, extending environmental half-life.
- Pharmacophore Potential: Dichlorophenyl groups appear critical across herbicide and antitumor compounds, suggesting a versatile pharmacophore .
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